molecular formula C17H15FN2OS B6616983 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 62433-44-7

4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B6616983
CAS RN: 62433-44-7
M. Wt: 314.4 g/mol
InChI Key: QWDHNWVOQQTEET-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine (4F2MPA) is an organic compound belonging to the thiazol-2-amine family of compounds. It is a relatively new compound, only recently being discovered in the early 2000s. 4F2MPA has a wide range of applications in the field of scientific research, from its use as a ligand in metal-organic frameworks to its potential use in drug discovery and development.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine has a wide range of applications in the field of scientific research. It has been used as a ligand in metal-organic frameworks, as a reagent for the synthesis of a variety of organic compounds, and as a building block for the synthesis of novel polymers materials. In addition, 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine has been used in the synthesis of novel heterocyclic compounds, as well as in the synthesis of a variety of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed to act as a ligand in metal-organic frameworks, binding to metal ions such as copper, nickel, and zinc. In addition, it has been proposed that 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine may act as an inhibitor of enzymes, such as monoamine oxidase, and as an agonist of G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine are not yet fully understood. However, it has been shown to possess anti-inflammatory and anti-allergic properties in animal models. In addition, 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine has been shown to possess anti-cancer properties in cell culture models, with potential applications in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and can be readily synthesized using a variety of methods. In addition, 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the potential side effects of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine are not yet fully known, making it unsuitable for use in certain types of experiments.

Future Directions

The potential applications of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine are still being explored. Future research could focus on the development of novel methods for the synthesis of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine, as well as the development of new applications for this compound. In addition, further research could be conducted to better understand the mechanism of action and potential side effects of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine, such as its use in the treatment of certain types of cancer.

Synthesis Methods

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine has been reported in several different ways. The most common method involves the reaction of 5-fluorobenzaldehyde and 2-methoxyphenylthiourea in the presence of piperidine in an aqueous solution. This method yields 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine in a high yield of approximately 95%. Other methods of synthesis include the use of a palladium-catalyzed reaction of 5-fluorobenzaldehyde and 2-methylthiophenol, as well as the reaction of 5-fluorobenzaldehyde and 2-methylthiophene in the presence of sodium hydride.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-11-5-3-4-6-14(11)19-17-20-15(10-22-17)13-9-12(18)7-8-16(13)21-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHNWVOQQTEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00808624
Record name 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

CAS RN

62433-44-7
Record name 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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